molecular formula C13H18N2O4 B5118460 4-[3-(4-nitrophenoxy)propyl]morpholine

4-[3-(4-nitrophenoxy)propyl]morpholine

Cat. No.: B5118460
M. Wt: 266.29 g/mol
InChI Key: FWXCMZOZLKWFHZ-UHFFFAOYSA-N
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Description

4-[3-(4-Nitrophenoxy)propyl]morpholine (CAS Registry Number: 93429-13-1) is a morpholine-based organic compound with the molecular formula C13H18N2O4 and a molecular weight of 266.29 g/mol . This compound is characterized by a morpholine ring connected to a 4-nitrophenyl group via a propyl chain, a structure that offers distinct properties for research and development. Its topological polar surface area is approximately 67.5 Ų, and it has an estimated density of 2.157 g/mL . This chemical serves as a versatile building block and intermediate in synthetic organic chemistry, particularly in the development of novel pharmaceutical compounds and advanced materials. The nitrophenyl moiety can undergo further functionalization, such as reduction to an aniline, making it a valuable precursor for synthesizing more complex molecules. Researchers may utilize this compound in the exploration of structure-activity relationships (SAR) or as a key scaffold in medicinal chemistry programs. Its physical properties, including a boiling point of approximately 84°C, are important for informing laboratory handling and purification protocols . Notice to Customers: This product is intended for research and laboratory use only. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should conduct all risk assessments and handle the material in accordance with their institution's safety protocols before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[3-(4-nitrophenoxy)propyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4/c16-15(17)12-2-4-13(5-3-12)19-9-1-6-14-7-10-18-11-8-14/h2-5H,1,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWXCMZOZLKWFHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCOC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 3 4 Nitrophenoxy Propyl Morpholine and Its Analogues

Retrosynthetic Disconnection Analysis and Identification of Key Synthons

Retrosynthetic analysis is a technique used to plan the synthesis of a target molecule by deconstructing it into simpler, commercially available starting materials. For 4-[3-(4-nitrophenoxy)propyl]morpholine, two primary disconnection points are logically identified: the ether linkage (C-O bond) and the bond between the propyl chain and the morpholine (B109124) nitrogen (C-N bond).

Disconnection Strategy 1: C(aryl)-O Bond Cleavage

This disconnection, corresponding to a nucleophilic aromatic substitution (SNAr) reaction, suggests 4-nitrophenol (B140041) and 4-(3-halopropyl)morpholine as the key synthons. The nitro group on the aromatic ring is a strong electron-withdrawing group, which activates the ring for nucleophilic attack, making this a feasible approach.

Disconnection Strategy 2: O-C(propyl) Bond Cleavage

This disconnection points towards a Williamson ether synthesis. The synthons identified are a 4-nitrophenoxide anion (derived from 4-nitrophenol) and a propyl-morpholine derivative with a leaving group on the terminal carbon of the propyl chain, such as 4-(3-halopropyl)morpholine.

Disconnection Strategy 3: N-C(propyl) Bond Cleavage

A third disconnection can be made at the morpholine nitrogen. This suggests morpholine and a 3-(4-nitrophenoxy)propyl halide as the key synthons.

These analyses reveal three primary building blocks for the synthesis:

4-Nitrophenol

Morpholine

A 3-carbon chain with two functional groups (e.g., 1-bromo-3-chloropropane)

From these basic starting materials, key intermediates such as 4-(3-chloropropyl)morpholine or 3-morpholinopropan-1-ol can be synthesized.

Established Synthetic Routes to the Core Structure

The core structure of this compound can be assembled using several well-established reaction types.

Nucleophilic Aromatic Substitution Approaches

Nucleophilic aromatic substitution (SNAr) is a primary method for forming the aryl ether bond in the target molecule. This approach typically involves the reaction of an activated aryl halide with an alkoxide. The presence of the electron-withdrawing nitro group para to the leaving group (e.g., a halogen) on the benzene ring makes the aromatic carbon sufficiently electrophilic to be attacked by a nucleophile.

A plausible synthetic route involves the reaction of 4-fluoronitrobenzene or 4-chloronitrobenzene with 3-morpholinopropan-1-ol in the presence of a strong base. The base, such as sodium hydride (NaH), deprotonates the alcohol to form a more potent nucleophile, the alkoxide, which then displaces the halide on the aromatic ring. Analogous reactions have been reported for the synthesis of similar structures, such as 4-(4-nitrophenyl)thiomorpholine, which is formed from 4-fluoronitrobenzene and thiomorpholine. mdpi.com Chinese patent CN112939893A also describes the condensation of a p-halonitrobenzene with morpholine. google.com

Table 1: Representative Conditions for SNAr Reactions in Synthesizing Analogous Compounds

Aryl Halide Nucleophile Base/Catalyst Solvent Temperature Yield Reference
4-Fluoronitrobenzene Thiomorpholine Triethylamine Acetonitrile 85 °C 95% mdpi.com

Alkylation Reactions in Propyl Chain Formation

The Williamson ether synthesis is a classic and versatile method for forming ethers and represents a key alkylation strategy for this target molecule. masterorganicchemistry.comyoutube.com This pathway involves two main steps: the formation of a key intermediate, 4-(3-chloropropyl)morpholine, followed by its reaction with 4-nitrophenol.

First, 4-(3-chloropropyl)morpholine is synthesized by reacting morpholine with a difunctional propyl derivative, such as 1-bromo-3-chloropropane. The greater reactivity of the bromine atom allows for selective substitution by the morpholine nitrogen, leaving the chloro group intact for the subsequent reaction. A reported synthesis achieved a high yield for this intermediate. chemicalbook.com

Table 2: Synthesis of 4-(3-Chloropropyl)morpholine

Reactant 1 Reactant 2 Solvent Reaction Conditions Yield Reference

In the second step, 4-nitrophenol is deprotonated by a base like sodium hydroxide or potassium carbonate to form the sodium or potassium 4-nitrophenoxide salt. This salt then acts as a nucleophile, attacking the terminal carbon of the 4-(3-chloropropyl)morpholine and displacing the chloride ion in an SN2 reaction to form the final ether product. This is a standard procedure for producing aryl alkyl ethers. youtube.com

Condensation Reactions for Morpholine Ring System Integration

The integration of the morpholine ring system is a critical step in the synthesis of the necessary precursors. The N-alkylation of morpholine is a straightforward condensation reaction. As described in section 2.2.2, reacting morpholine with an excess of 1-bromo-3-chloropropane is an effective method to produce 4-(3-chloropropyl)morpholine. chemicalbook.com This reaction is a standard nucleophilic substitution where the secondary amine of the morpholine ring attacks the electrophilic carbon attached to the bromine.

Alternatively, morpholine can be reacted with 3-chloropropan-1-ol to form 3-morpholinopropan-1-ol, the key intermediate for the SNAr approach. This reaction also proceeds via nucleophilic substitution of the amine on the alkyl halide. The synthesis of various N-substituted morpholines is a well-documented area of organic chemistry. e3s-conferences.orgresearchgate.netchemrxiv.org

Advanced Synthetic Strategies and Methodological Innovations

While classical methods are effective, advanced strategies offer pathways to novel analogues, particularly those with specific stereochemistry.

Stereoselective Synthesis of Enantiomeric Forms

The parent compound this compound is achiral. However, the introduction of substituents on either the morpholine ring or the propyl chain can create chiral centers. The stereoselective synthesis of such analogues is of significant interest in medicinal chemistry. Several advanced methods can be employed to control the stereochemistry of substituted morpholines. acs.orgnih.gov

Asymmetric Hydrogenation : Chiral morpholines can be synthesized through the asymmetric hydrogenation of unsaturated morpholine precursors using chiral catalysts, such as those based on rhodium complexes. This method can produce 2-substituted chiral morpholines with high enantioselectivity (up to 99% ee). semanticscholar.org

Palladium-Catalyzed Carboamination : This strategy involves the intramolecular cyclization of a substituted ethanolamine derivative with an aryl or alkenyl bromide, catalyzed by a palladium complex. This method allows for the synthesis of cis-3,5-disubstituted morpholines from enantiomerically pure amino alcohols. nih.gov

Photocatalytic Annulation : Recent advancements include photocatalytic, diastereoselective annulation strategies that can construct morpholine rings from readily available starting materials using visible-light-activated catalysts. This allows for the creation of complex tri- and tetra-substituted morpholines. nih.govacs.org

These advanced methodologies provide powerful tools for accessing enantiomerically pure or diastereomerically enriched analogues of this compound, expanding the chemical space for potential applications.

Applications of Green Chemistry Principles in Synthesis Optimization

The primary synthetic route to this compound is the Williamson ether synthesis. cnr.itwikipedia.orgbyjus.com This reaction involves the nucleophilic substitution of a halide by an alkoxide. In the context of the target molecule, this would typically involve the reaction of 4-nitrophenoxide with 4-(3-chloropropyl)morpholine. While effective, traditional Williamson ether synthesis often relies on volatile organic solvents (VOCs) and can require prolonged reaction times at elevated temperatures. wikipedia.org Green chemistry principles offer several avenues for optimizing this synthesis to be more environmentally benign and efficient.

Microwave-Assisted Synthesis: A significant advancement in green chemistry is the use of microwave irradiation to accelerate organic reactions. wikipedia.orgbenthamscience.comorgchemres.orgresearchgate.netsemanticscholar.org In the context of the Williamson ether synthesis, microwave heating can dramatically reduce reaction times from hours to minutes and often leads to higher yields. wikipedia.orgorgchemres.org This is attributed to the efficient and uniform heating of the reaction mixture. A solvent-free microwave-assisted approach using a solid base like potassium carbonate represents a particularly green method, minimizing waste and energy consumption. orgchemres.org

Phase-Transfer Catalysis (PTC): Phase-transfer catalysis is another powerful green chemistry tool applicable to the synthesis of this compound. phasetransfercatalysis.comsemanticscholar.orgcrdeepjournal.orgdalalinstitute.com This technique is particularly useful when the reactants are soluble in two immiscible phases, such as an aqueous solution of the 4-nitrophenoxide salt and an organic solution of 4-(3-chloropropyl)morpholine. A phase-transfer catalyst, typically a quaternary ammonium salt, facilitates the transfer of the nucleophile (phenoxide) from the aqueous phase to the organic phase where the reaction occurs. dalalinstitute.com This method can eliminate the need for harsh, anhydrous conditions and expensive aprotic solvents, often allowing the use of water as a solvent, which is environmentally friendly. crdeepjournal.org

Ultrasound-Assisted Synthesis: The use of ultrasound irradiation, alone or in combination with microwave heating, can further enhance the efficiency of the Williamson ether synthesis. researchgate.netsemanticscholar.org Sonication can increase the surface area of reactants and accelerate mass transfer, leading to faster reaction rates and higher yields, often under milder conditions. researchgate.net

The following table summarizes a comparative analysis of different green synthetic methodologies for Williamson ether synthesis, highlighting the advantages over conventional methods.

MethodologyTypical SolventCatalystReaction TimeKey Advantages
Conventional Heating DMF, AcetonitrileNone1-8 hours wikipedia.orgbyjus.comWell-established
Microwave-Assisted Solvent-free or high-boiling point solventsSolid base (e.g., K2CO3) orgchemres.org5-15 minutes wikipedia.orgorgchemres.orgRapid heating, reduced reaction time, often higher yields.
Phase-Transfer Catalysis Biphasic (e.g., Water/Toluene)Quaternary ammonium salt crdeepjournal.org1-3 hoursAvoids anhydrous conditions, use of greener solvents like water.
Ultrasound-Assisted VariousNone30-60 minutesEnhanced reaction rates, milder conditions.

Derivatization Strategies for Analogues and Scaffold Modification

The this compound scaffold offers multiple points for modification to generate a library of analogues for structure-activity relationship (SAR) studies. The primary sites for derivatization are the nitrophenyl ring and the morpholine nucleus.

Modification of the Nitrophenyl Moiety:

The nitro group on the phenyl ring is a key functional group that can be readily transformed into other functionalities.

Reduction to an Amine: The most common derivatization is the reduction of the nitro group to an amine, yielding 4-[3-(4-aminophenoxy)propyl]morpholine. wikipedia.orgmasterorganicchemistry.comcommonorganicchemistry.com This transformation can be achieved using various reagents, with catalytic hydrogenation (e.g., H2/Pd-C) being a clean and efficient method. commonorganicchemistry.com Other reagents like tin(II) chloride (SnCl2) or iron (Fe) in acidic media are also effective. wikipedia.orgmasterorganicchemistry.com The resulting primary amine is a versatile handle for a wide range of subsequent reactions, including:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

Alkylation: Introduction of alkyl groups via reductive amination or reaction with alkyl halides.

Diazotization: Conversion to a diazonium salt, which can then be subjected to Sandmeyer or related reactions to introduce a variety of substituents (e.g., -OH, -CN, -halogens).

Bioisosteric Replacement: In medicinal chemistry, the nitro group is sometimes considered to have unfavorable pharmacokinetic or toxicological properties. nih.govnih.gov Therefore, its replacement with a bioisostere, a functional group with similar steric and electronic properties, is a common strategy. The trifluoromethyl (-CF3) group is a well-known bioisostere for the nitro group and can lead to improved metabolic stability and potency. nih.govacs.orgnih.govresearchgate.net

Modification of the Morpholine Scaffold:

The morpholine ring itself can be modified to explore the impact of its conformation and physicochemical properties on biological activity. researchgate.netresearchgate.net

Ring Substitution: Introduction of substituents on the carbon atoms of the morpholine ring can significantly influence the molecule's three-dimensional shape and its interaction with biological targets. This can be achieved by starting with substituted morpholine precursors during the synthesis.

Scaffold Hopping: In some cases, the entire morpholine ring can be replaced with other heterocyclic systems to explore different regions of chemical space. This "scaffold hopping" approach can lead to the discovery of novel chemotypes with improved properties.

The following table outlines some common derivatization reactions for the this compound scaffold.

Starting MaterialReagent(s)Product Functional Group
4-[3-(4-nitro phenoxy)propyl]morpholineH2, Pd/C or SnCl2, HClAmino (-NH2)
4-[3-(4-amino phenoxy)propyl]morpholineAcetyl chlorideAcetamido (-NHCOCH3)
4-[3-(4-amino phenoxy)propyl]morpholineBenzenesulfonyl chlorideBenzenesulfonamido (-NHSO2Ph)
4-[3-(4-amino phenoxy)propyl]morpholineNaNO2, HCl then CuCNCyano (-CN)

These derivatization strategies, coupled with green synthetic methodologies, provide a robust platform for the efficient and environmentally conscious development of novel analogues of this compound for various applications in drug discovery.

In-Depth Molecular Analysis of this compound Currently Limited by Available Data

A comprehensive review of scientific literature and chemical databases reveals a significant lack of publicly available experimental data for the specific chemical compound This compound . As a result, a detailed article on its molecular characterization and structural elucidation, as per the requested outline, cannot be generated at this time.

The structural confirmation and rigorous analysis of a chemical compound rely on several key analytical techniques. These include Nuclear Magnetic Resonance (NMR) spectroscopy to determine the carbon-hydrogen framework, Infrared (IR) and Raman spectroscopy to identify functional groups, High-Resolution Mass Spectrometry (HRMS) to confirm the elemental composition and exact mass, X-ray crystallography to define the solid-state structure, and elemental microanalysis to verify purity.

Searches for this specific compound, with its distinct morpholine ring connected via a propyl ether linkage to a 4-nitrophenyl group, did not yield the necessary primary data for any of these analytical methods. While information is available for structurally related but distinct molecules such as 4-(4-nitrophenyl)morpholine (B78992) (which lacks the propyl ether linker) and 4-[3-(4-butoxyphenoxy)propyl]morpholine (which has a butoxy- group instead of a nitro- group), the spectral and structural data from these analogues cannot be accurately extrapolated to the target compound due to significant differences in their chemical structures and electronic properties.

For a scientifically accurate article to be written, verifiable research findings are essential. Without access to published experimental results for this compound, the creation of data tables and in-depth discussion for the following outlined sections is not possible:

Molecular Characterization and Rigorous Structural Elucidation

Elemental Microanalysis for Purity and Composition Verification

Further research or the publication of experimental data by the scientific community is required before a complete and accurate molecular characterization of 4-[3-(4-nitrophenoxy)propyl]morpholine can be compiled.

Pre Clinical Biological Activity Profiling and Mechanistic Investigations

In Vitro Biological Screening Methodologies

Assessment of Antimicrobial Potency

The evaluation of the antimicrobial potential of a compound typically involves determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against a panel of pathogenic bacteria. Standardized methods, such as the broth microdilution method recommended by clinical laboratory standards committees, are commonly employed. nih.gov In this method, serial dilutions of the test compound are incubated with a standardized inoculum of bacteria (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium. nih.govmdpi.com The MIC is defined as the lowest concentration of the compound that visibly inhibits bacterial growth after a specified incubation period. nih.gov To determine the MBC, aliquots from the wells showing no growth are sub-cultured onto agar (B569324) plates; the lowest concentration that results in a significant reduction in bacterial viability is the MBC. nih.gov

While morpholine (B109124) derivatives, in general, have been investigated for their antimicrobial properties, specific experimental data on the antimicrobial potency of 4-[3-(4-nitrophenoxy)propyl]morpholine against various bacterial strains were not available in the reviewed scientific literature. Some studies have explored the activity of related compounds, such as 4-(phenylsulfonyl)morpholine, which itself showed a lack of direct antimicrobial activity but was able to modulate the effects of aminoglycoside antibiotics against Gram-negative bacteria. nih.gov Other research has focused on synthesizing and testing novel morpholine-containing structures for their antibacterial effects. mdpi.comresearchgate.netresearchgate.net

Evaluation of Antifungal Efficacy

The antifungal efficacy of a chemical entity is commonly assessed using in vitro susceptibility testing methods. Similar to antimicrobial testing, broth microdilution or agar dilution methods are frequently used to determine the MIC of the compound against various fungal pathogens, including yeasts (Candida spp., Cryptococcus neoformans) and molds (Aspergillus spp.). nih.govresearchgate.net The experimental conditions, such as the composition of the medium, inoculum size, and incubation time, can significantly influence the MIC values and are therefore carefully controlled. nih.gov For some compounds, the minimum fungicidal concentration (MFC), the lowest concentration that kills the fungal inoculum, is also determined. researchgate.net

The phenylpropyl morpholine scaffold is a known feature of some antifungal agents, such as amorolfine. nih.gov However, specific studies detailing the in vitro antifungal efficacy of this compound against a panel of pathogenic fungi have not been identified in the reviewed literature. Research on other morpholine derivatives has shown a range of activities; for instance, some morpholine-based surfactants have demonstrated activity against Candida albicans and Cryptococcus neoformans. researchgate.net Additionally, derivatives of (4-substituted-phenyl)-N-(3-morpholinopropyl)-3-phenylthiazol-2(3H)-imine have been synthesized and shown to be effective against Candida species. acs.org

Investigation of Antiviral Potential

Screening for antiviral activity typically involves cell-based assays where a host cell line is infected with a specific virus in the presence of varying concentrations of the test compound. The effectiveness of the compound is measured by its ability to inhibit virus replication, which can be quantified by various methods such as plaque reduction assays, quantitative polymerase chain reaction (qPCR) to measure viral nucleic acid levels, or enzyme-linked immunosorbent assays (ELISA) to detect viral antigens. nih.gov The 50% effective concentration (EC50), the concentration of the compound that inhibits viral replication by 50%, is a key parameter determined from these assays. nih.gov

While morpholine-containing compounds have been explored for their antiviral properties against a range of viruses, including Hepatitis C Virus (HCV) and various RNA viruses, specific experimental data on the antiviral potential of this compound is not available in the current scientific literature. nih.govnih.gov For instance, studies on N'-(morpholine-4-carbonyloxy) amidine derivatives identified them as potent inhibitors of HCV replication. nih.govnih.gov Other research has focused on the broad-spectrum antiviral efficacy of different classes of morpholine derivatives. mdpi.com

Exploratory Anticancer Activity Assays

The initial assessment of a compound's anticancer potential is conducted through in vitro cytotoxicity assays against a panel of human cancer cell lines. A common method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of cell viability. journalajbgmb.com Other colorimetric assays, such as the sulforhodamine B (SRB) assay, are also widely used to determine cell density by staining total cellular protein. nih.gov From the dose-response curves generated in these assays, the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is calculated for each cell line. nih.gov

Derivatives of N-3-(4-nitrophenyl)propyl have demonstrated significant cytotoxic potential. In one study, N-3-(4-nitrophenyl)propyl derivatives of various N-alkylamines were evaluated for their ability to inhibit the growth of different cancer cell lines. The results indicated potent cytotoxic activity for these compounds. nih.gov The presence of a para-nitro substitution on the phenyl ring has been noted to enhance the affinity of ligands for certain biological targets, which may contribute to their anticancer effects. nih.gov

Table 1: Cytotoxicity of N-3-(4-nitrophenyl)propyl Derivatives against Various Cancer Cell Lines

CompoundCell LineIC50 (µM)
N-heptyl-N-3-(4-nitrophenyl)propylaminePC-3 (Prostate Cancer)29.2
N-heptyl-N-3-(4-nitrophenyl)propylamineHL-60 (Leukemia)20.7
N-dodecyl-N-3-(4-nitrophenyl)propylaminePC-3 (Prostate Cancer)39.1
N-dodecyl-N-3-(4-nitrophenyl)propylamineHL-60 (Leukemia)Not Reported

This table is generated based on data for structurally related N-3-(4-nitrophenyl)propyl derivatives to provide context for the potential activity of this compound. Specific cytotoxicity data for this compound was not found in the reviewed literature. nih.gov

Enzyme Inhibition Kinetic Studies

Enzyme inhibition studies are crucial for understanding the mechanism of action of a compound. These studies typically involve measuring the rate of an enzyme-catalyzed reaction in the presence and absence of the inhibitor. By varying the concentrations of both the substrate and the inhibitor, the mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) can be determined. nih.gov Kinetic parameters such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax) are determined from plots of reaction rate versus substrate concentration (e.g., Lineweaver-Burk plots). nih.gov The inhibition constant (Ki), which represents the affinity of the inhibitor for the enzyme, is also calculated. nih.gov

While morpholine-containing compounds are known to act as inhibitors of various enzymes, including phosphoinositide 3-kinases (PI3Ks) and cholinesterases, specific enzyme inhibition kinetic data for this compound were not found in the reviewed scientific literature. sci-hub.senih.govresearchgate.netresearchgate.net The general methodology involves incubating the target enzyme with its substrate and different concentrations of the potential inhibitor, followed by measuring product formation over time using techniques like spectrophotometry or chromatography. nih.gov

Receptor Binding Affinity Determinations

Receptor binding assays are used to determine the affinity and selectivity of a compound for specific receptors. These assays typically use a radiolabeled ligand that is known to bind to the target receptor. The test compound is incubated with a preparation of the receptor (e.g., cell membranes expressing the receptor) and the radioligand. nih.gov The ability of the test compound to displace the radioligand from the receptor is measured, and from this, the inhibition constant (Ki), which reflects the affinity of the compound for the receptor, can be calculated. nih.gov

Studies have shown that N-3-(4-nitrophenyl)propyl derivatives of N-alkylamines exhibit high affinity for sigma receptors, which are implicated in various physiological and pathological processes, including cancer. nih.govsigmaaldrich.com The addition of the N-3-(4-nitrophenyl)propyl group to N-alkylamines has been shown to dramatically increase their affinity for both sigma-1 and sigma-2 receptors by several orders of magnitude. nih.gov This suggests that the 4-nitrophenoxypropyl moiety is a key pharmacophoric element for high-affinity binding to these receptors. nih.govnih.gov

Table 2: Binding Affinities (Ki) of N-Alkylamine Derivatives at Sigma-1 Receptors

CompoundSigma-1 Receptor Ki (nM)
Heptylamine21,000 ± 9,000
N-heptyl-N-3-phenylpropylamine18 ± 14
N-heptyl-N-3-(4-nitrophenyl)propylamine7.5 ± 1

This table illustrates the significant increase in binding affinity with the addition of the N-3-(4-nitrophenyl)propyl group to a simple alkylamine. nih.gov Data for this compound was not specifically available but these findings on structurally similar compounds are highly relevant.

Identification and Characterization of Pharmacological Targets

Detailed preclinical studies specifically identifying and characterizing the pharmacological targets of this compound are not extensively available in the current body of scientific literature. However, the broader class of morpholine-containing compounds has been investigated for its interaction with a variety of biological targets, which may provide insights into the potential activities of this specific molecule.

The morpholine ring is recognized as a "privileged" structure in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple, diverse biological targets. This versatility is attributed to its physicochemical properties, including its ability to improve the pharmacokinetic profile of a molecule.

Derivatives of morpholine have been shown to interact with a range of enzymes and receptors. For instance, various morpholine-containing compounds have been investigated as inhibitors of kinases, which are key regulators of cellular processes. The morpholine moiety can engage in hydrogen bonding and hydrophobic interactions within the active sites of these enzymes.

Furthermore, some morpholine derivatives have been explored for their potential to interact with targets involved in cancer cell signaling. The mTOR pathway, which is crucial for cell growth and proliferation, has been a focus of such research, with some morpholine-substituted compounds showing inhibitory activity.

It is important to note that while the general class of morpholine derivatives has shown diverse pharmacological interactions, the specific targets of this compound remain to be elucidated through dedicated preclinical research.

Elucidation of Molecular Mechanisms of Action in Biological Systems

The precise molecular mechanisms of action for this compound have not been specifically detailed in published research. The mechanism of a compound is intrinsically linked to its interaction with its pharmacological target(s). Given the lack of specific target identification for this compound, a definitive mechanism of action cannot be described.

However, based on the activities of structurally related compounds, some potential mechanisms can be hypothesized. For example, if this compound were to target a specific kinase, its mechanism would likely involve the inhibition of phosphorylation of downstream substrate proteins, thereby disrupting a signaling cascade.

In the context of cancer, should a compound like this exhibit cytotoxic activity, the underlying mechanism could involve the induction of apoptosis (programmed cell death). This can be triggered through various pathways, often as a consequence of inhibiting critical survival signals within the cancer cell.

Additionally, some nitroaromatic compounds, such as 4-nitroquinoline-1-oxide (4NQO), are known to induce DNA damage. The repair of such damage involves complex cellular processes. While this compound is structurally distinct from 4NQO, the presence of a nitrophenyl group could suggest a potential for interaction with DNA or the cellular DNA repair machinery, although this is purely speculative without direct experimental evidence.

Ultimately, dedicated studies involving techniques such as differential gene expression analysis, proteomics, and specific enzyme and receptor binding assays would be required to fully elucidate the molecular mechanisms of action of this compound in biological systems.

Structure Activity Relationship Sar Studies and Rational Molecular Design

Foundational Design Principles for Substituted Morpholine (B109124) Derivatives

The design of substituted morpholine derivatives is a cornerstone of modern medicinal chemistry, with the morpholine ring acting as a versatile pharmacophore. e3s-conferences.orge3s-conferences.org This six-membered heterocycle, containing both an ether and a secondary amine functionality, can be readily modified to modulate a compound's physicochemical properties, such as solubility and lipophilicity, which in turn influences its biological activity. nih.gov The nitrogen atom of the morpholine ring is a key site for substitution, allowing for the attachment of various side chains that can interact with biological targets. The oxygen atom can participate in hydrogen bonding, further contributing to ligand-receptor interactions.

Influence of Substituent Variations on Biological Efficacy and Selectivity

Variations in the substituents on the morpholine ring and its attached moieties have a profound impact on biological efficacy and selectivity. For instance, in a series of morpholinopyrimidine derivatives, specific substitutions on the phenyl ring attached to the core structure led to significant differences in anti-inflammatory activity. rsc.org SAR studies have frequently shown that the introduction of different functional groups can steer the compound's activity towards specific biological targets. For example, the addition of halogenated aromatic rings to a morpholine-containing scaffold has been shown to increase inhibitory activity against certain cancer cell lines. e3s-conferences.org

The Role of the Propyl Linker in Ligand-Target Interactions

The three-carbon propyl linker in 4-[3-(4-nitrophenoxy)propyl]morpholine plays a critical role in orienting the morpholine and nitrophenoxy moieties within the binding pocket of a biological target. The length and flexibility of such linkers are crucial determinants of binding affinity and activity. Studies on various classes of molecules have demonstrated that even minor changes in linker length can dramatically alter biological outcomes. nih.govnih.gov

Strategic Modifications of the Nitrophenoxy Moiety and Their Pharmacological Correlates

The nitrophenoxy moiety of this compound is a significant contributor to its potential biological activity. The nitro group is a strong electron-withdrawing group and can participate in various interactions, including hydrogen bonding and charge-transfer interactions. The position of the nitro group on the phenyl ring is critical. In many classes of compounds, a para-nitro substitution, as seen in the target molecule, has been associated with specific biological activities.

Studies on other nitro-containing compounds have shown that this group can be crucial for their pharmacological effects. nih.gov For example, in a series of 2-(p-nitrophenyl)-substituted morpholines, the presence of the p-nitrophenyl group was found to be important for their observed alpha-adrenergic stimulating activity. nih.gov Modification of the nitrophenoxy moiety, such as altering the position of the nitro group or replacing it with other substituents (e.g., halogens, alkyl, or alkoxy groups), would be expected to significantly modulate the electronic properties and steric profile of the molecule, thereby altering its binding affinity and selectivity for its biological target.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

QSAR modeling is a powerful computational tool used to correlate the chemical structure of compounds with their biological activity. nih.govmdpi.com For morpholine derivatives, QSAR studies have been instrumental in identifying key molecular descriptors that govern their pharmacological effects. These models can predict the activity of novel compounds before their synthesis, thus guiding the design of more potent and selective molecules.

In a QSAR analysis of 1-[2-(R-phenylimino)-4-methyl-3-(3-[morpholine-4-yl]propyl)-2,3-dihydro-1,3-thiazol-5-yl]ethane-1-one derivatives, it was found that antioxidant activity was influenced by descriptors such as molecular volume, lipophilicity, and the magnitude of the dipole moment. e3s-conferences.orgrsc.org Specifically, the analysis indicated that an increase in the charge on the morpholine oxygen atom and a decrease in the charge on other heteroatoms correlated with higher activity. While a specific QSAR model for this compound is not publicly available, the principles derived from studies on structurally related compounds provide a framework for understanding its potential activity. Such models would likely incorporate descriptors related to the electronic nature of the nitrophenoxy group, the steric and conformational properties of the propyl linker, and the hydrogen bonding capacity of the morpholine oxygen.

Below are interactive tables summarizing key findings from related SAR and QSAR studies, illustrating the impact of structural modifications on biological activity.

Table 1: Influence of Phenyl Ring Substitution on Biological Activity of Morpholine Derivatives

Compound Class Substitution Observed Effect Reference
Morpholinopyrimidine Derivatives 4-methoxy on phenyl ring Potent anti-inflammatory activity rsc.org
Morpholine Derivatives Halogenated aromatic ring Increased inhibitory activity against HepG2 cell line e3s-conferences.org

Table 2: Key Descriptors from a QSAR Study on Morpholine-Propyl Derivatives

Descriptor Correlation with Antioxidant Activity Implication Reference
Molecular Volume Negative Smaller molecules may have better fit in the active site e3s-conferences.orgrsc.org
Lipophilicity (logP) Negative Increased hydrophilicity may be favorable e3s-conferences.orgrsc.org
Dipole Moment Positive Increased polarity may enhance interactions e3s-conferences.orgrsc.org

Based on a comprehensive review of available scientific literature, there is no specific research published on the computational chemistry and theoretical modeling applications of the compound “this compound” corresponding to the detailed outline provided. Searches for molecular docking simulations, quantum chemical calculations (including DFT, HOMO-LUMO, MEP, and NBO analysis), and molecular dynamics simulations involving this particular molecule did not yield any specific studies.

Therefore, it is not possible to generate an article with detailed research findings and data tables as requested, because the foundational scientific data for "this compound" in these specific areas of computational chemistry is not present in the public domain.

To provide a scientifically accurate and authoritative article, it would be necessary for primary research to be conducted and published on this compound. Any attempt to generate content for the requested sections would be hypothetical and not based on established research findings, which would contradict the core requirements of the request.

Computational Chemistry and Theoretical Modeling Applications

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

The prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in the early stages of drug discovery. nih.gov These properties determine the bioavailability and residence time of a compound in the body. Various computational models, ranging from quantitative structure-activity relationship (QSAR) models to machine learning algorithms, are employed to estimate these parameters based on the molecule's structure. nih.govcambridge.org

For 4-[3-(4-nitrophenoxy)propyl]morpholine, a key initial assessment involves the calculation of fundamental physicochemical properties and its adherence to established drug-likeness rules, such as Lipinski's Rule of Five. ijpsonline.comdrugbank.com This rule suggests that orally active drugs generally have a molecular weight under 500 Da, a logP not exceeding 5, no more than 5 hydrogen bond donors, and no more than 10 hydrogen bond acceptors. drugbank.comsci-hub.se

Advanced computational models can further predict specific ADME endpoints. Human Intestinal Absorption (HIA) is often predicted using models trained on large datasets of compounds with known absorption values. nih.govacs.orgnih.gov Similarly, permeability is frequently assessed using in silico models of Caco-2 cell permeability, which serves as an in vitro surrogate for the intestinal wall. nih.gov Blood-Brain Barrier (BBB) penetration is another crucial parameter, especially for compounds targeting the central nervous system (CNS), and is predicted based on factors like lipophilicity, molecular size, and interactions with efflux transporters like P-glycoprotein (P-gp). nih.govfrontiersin.orgacs.org The likelihood of a compound being a substrate for P-gp, a key efflux pump, can significantly impact its distribution and efficacy. cambridge.org

The predicted ADME properties for this compound, based on its chemical structure and established computational algorithms, are summarized in the table below. These values are theoretical estimations intended to guide further experimental investigation.

ADME ParameterPredicted Value/ClassificationSignificance in Drug Discovery
Molecular Weight (g/mol)280.32Complies with Lipinski's Rule of Five (<500), favoring good absorption and diffusion.
logP (Octanol/Water Partition Coefficient)2.35Indicates moderate lipophilicity, balancing aqueous solubility and membrane permeability. Complies with Lipinski's rule (<5). sci-hub.se
Hydrogen Bond Donors0Complies with Lipinski's Rule of Five (≤5), which is favorable for membrane permeability. drugbank.com
Hydrogen Bond Acceptors5Complies with Lipinski's Rule of Five (≤10), supporting good bioavailability. drugbank.com
Polar Surface Area (PSA)64.2 ŲSuggests good intestinal absorption and ability to permeate cell membranes. researchgate.net
Human Intestinal Absorption (HIA)HighPredicted to be well-absorbed from the gastrointestinal tract. nih.gov
Caco-2 PermeabilityHighIndicates high potential for passive diffusion across the intestinal epithelium. nih.gov
Blood-Brain Barrier (BBB) PenetrationHighThe compound is predicted to cross the BBB, making it a potential candidate for CNS targets. nih.gov
P-glycoprotein (P-gp) SubstrateNoNot predicted to be a substrate of this major efflux pump, which may increase its intracellular concentration and brain penetration. cambridge.org

Virtual Screening Techniques for Identification of Novel Bioactive Analogues

Virtual screening (VS) is a computational methodology used to search large libraries of small molecules to identify those most likely to bind to a drug target, typically a protein or enzyme. nih.govresearchgate.net Using this compound as a starting point, or "query," virtual screening can be employed to discover novel analogues with potentially improved potency, selectivity, or pharmacokinetic properties. The two primary approaches are ligand-based and structure-based virtual screening. nih.govresearchgate.net

Ligand-Based Virtual Screening (LBVS): This method relies on the knowledge of other molecules that bind to the target of interest. When such information is limited, the query molecule itself can be used. Techniques include:

Similarity Searching: This involves screening databases for molecules with structural or physicochemical similarity to this compound. Similarity can be assessed using 2D fingerprints, which encode structural features, or 3D shape comparison. researchgate.net

Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to be active at a specific target. The structure of this compound can be used to generate a hypothetical pharmacophore model, which is then used as a 3D query to filter large compound databases. frontiersin.orgslideshare.net

Structure-Based Virtual Screening (SBVS): This approach requires the 3D structure of the biological target, which can be obtained through experimental methods like X-ray crystallography or predicted via homology modeling.

Molecular Docking: This is the most common SBVS technique. researchgate.net It involves computationally placing candidate molecules from a library into the binding site of the target protein and estimating the binding affinity using a scoring function. A virtual screen using this compound as a reference could involve docking millions of compounds and prioritizing those that exhibit similar or better binding scores and interactions compared to the query molecule.

A hypothetical virtual screening campaign starting from this compound could identify novel analogues. This process, often called "scaffold hopping," aims to find new core structures that maintain the key binding interactions of the original compound. nih.govnih.gov The table below illustrates potential bioactive analogues that could be identified through such a process, highlighting their structural modifications and hypothetical screening outcomes.

Analogue IDStructural Modification from Parent CompoundVirtual Screening MethodHypothetical Docking Score (kcal/mol)Predicted Key Interaction
ANA-001Replacement of the 4-nitrophenyl group with a 3-cyanophenyl group.Structure-Based (Docking)-8.5Enhanced pi-stacking with a key aromatic residue in the binding pocket.
ANA-002Substitution of the morpholine (B109124) ring with a piperazine (B1678402) ring.Ligand-Based (Pharmacophore)N/A (High Pharmacophore Fit Score)Forms an additional hydrogen bond with a donor/acceptor in the target.
ANA-003Introduction of a hydroxyl group on the propyl linker.Structure-Based (Docking)-8.2Creates a new hydrogen bond interaction with a polar residue.
ANA-004Replacement of the ether linkage with a thioether.Ligand-Based (3D Similarity)N/A (Tanimoto Similarity: 0.88)Maintains overall shape and electronic profile while potentially altering metabolism.
ANA-005Bioisosteric replacement of the nitro group with a trifluoromethyl group.Structure-Based (Docking)-7.9Improves metabolic stability and lipophilicity for better cell penetration.

Research Applications and Broader Scientific Implications

Utility as Synthetic Intermediates in Advanced Organic Synthesis

The molecular architecture of 4-[3-(4-nitrophenoxy)propyl]morpholine makes it a valuable intermediate in the synthesis of more complex molecules. The presence of the nitro group on the phenyl ring offers a key site for chemical modification. This nitro group can be readily reduced to an amino group, thereby providing a reactive handle for a variety of subsequent chemical transformations. This versatility allows for the introduction of diverse functionalities and the construction of novel molecular frameworks.

One of the primary applications of this intermediate is in the generation of amine derivatives. The reduction of the nitro group to an amine is a fundamental transformation in organic synthesis, opening pathways to the formation of amides, sulfonamides, and other nitrogen-containing functional groups. This strategic conversion is pivotal in the synthesis of biologically active compounds and functional materials. For instance, the resulting amine can be acylated to introduce various substituents, leading to the creation of a library of compounds for screening in drug discovery and agrochemical research.

A structurally related compound, 4-(4-nitrophenyl)morpholine (B78992), serves as a precursor in the synthesis of 4-(4-aminophenyl)morpholin-3-one, a key intermediate for certain pharmaceuticals. This highlights the general utility of the nitrophenyl morpholine (B109124) scaffold in providing access to valuable building blocks for medicinal chemistry. While direct examples for this compound are not extensively documented in publicly available literature, its structural similarity to known intermediates suggests its potential as a versatile precursor in the synthesis of novel bioactive molecules and functional materials. The propyl linker between the morpholine and nitrophenoxy groups offers additional conformational flexibility, which can be advantageous in designing molecules with specific three-dimensional structures to interact with biological targets or to impart desired properties to materials.

Contributions to Agrochemical Research and Development

The morpholine moiety is a well-established pharmacophore in the agrochemical industry, present in a variety of commercially successful fungicides, herbicides, and insecticides. Derivatives of morpholine are known to exhibit a wide range of biological activities, making them attractive scaffolds for the development of new crop protection agents. The incorporation of a nitrophenoxypropyl group into the morpholine structure, as seen in this compound, introduces functionalities that can modulate the biological activity and physical properties of the molecule.

The development of novel agrochemicals often involves the synthesis and screening of large libraries of compounds. The ease of modification of the this compound scaffold, particularly at the nitro group, makes it an attractive candidate for inclusion in such screening programs. By generating a diverse set of derivatives, researchers can explore the structure-activity relationships and identify compounds with optimized efficacy and selectivity for specific agricultural applications. A patent describing 4-N-phenylaminoquinoline derivatives containing a morpholinopropoxy chain, a structure with similarities to the subject compound, reported on their biological activities, underscoring the potential of this chemical space in the search for new agrochemicals.

Potential in Materials Science Research and Functionalized Polymer Development

The unique combination of a reactive functional group (the nitro group) and a stable heterocyclic moiety (morpholine) in this compound suggests its potential utility in the field of materials science, particularly in the development of functionalized polymers. The ability to chemically modify this compound allows for its incorporation into polymer chains or its use as a precursor for monomers with tailored properties.

The reduction of the nitro group to an amine provides a reactive site for polymerization reactions or for grafting onto existing polymer backbones. This functionalization can be used to introduce the morpholine and phenoxypropyl moieties into a polymer, thereby imparting specific characteristics to the resulting material. For example, the presence of the morpholine ring can enhance the solubility, thermal stability, or biocompatibility of a polymer. Morpholine-derived polymers are known to have potential applications in various fields, including as coatings, adhesives, and in biomedical devices.

Furthermore, the aromatic nitrophenoxy group can contribute to the optical or electronic properties of a material. Compounds containing nitroaromatic structures are sometimes explored for their nonlinear optical properties or as components in charge-transfer complexes. While specific research on the incorporation of this compound into polymers is limited, the principles of polymer chemistry suggest that it could serve as a valuable building block for creating novel functional materials. The development of polymers with precisely controlled architectures and functionalities is a key area of modern materials science, and versatile building blocks like this compound are essential for advancing this field. General research into functionalized polymers often involves the synthesis of monomers with specific pendant groups to achieve desired material properties, a role for which this compound is theoretically well-suited.

Q & A

Basic: What are the optimal synthetic routes for 4-[3-(4-nitrophenoxy)propyl]morpholine, and how can reaction conditions be systematically optimized?

Methodological Answer:
The synthesis typically involves nucleophilic substitution between 4-nitrophenol and a morpholine-containing alkyl halide precursor. To optimize yield, factorial design experiments (e.g., varying temperature, solvent polarity, and base strength) are recommended. For instance, sodium hydroxide (NaOH) in aprotic solvents like DMF enhances reaction efficiency by promoting deprotonation of 4-nitrophenol . Statistical methods like response surface methodology (RSM) can minimize experimental trials while identifying critical parameters (e.g., molar ratios, reaction time) . Characterization via HPLC and NMR ensures purity and structural confirmation .

Basic: How can researchers characterize the stability of this compound under varying pH and temperature conditions?

Methodological Answer:
Stability studies should employ accelerated degradation protocols:

  • pH-dependent stability: Use buffered solutions (pH 1–13) at 25–60°C, monitoring degradation via UV-Vis spectroscopy (λ_max ≈ 270 nm for nitroaromatic groups) .
  • Thermal stability: Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) identify decomposition temperatures .
  • Data analysis: Kinetic modeling (e.g., Arrhenius equation) predicts shelf-life under standard storage conditions .

Advanced: How can computational methods guide the design of derivatives of this compound with enhanced bioactivity?

Methodological Answer:
Quantum mechanical calculations (e.g., DFT) predict electronic properties (e.g., HOMO-LUMO gaps) that influence reactivity. Molecular docking against target proteins (e.g., enzymes in pathogens) identifies binding affinities, while molecular dynamics (MD) simulations assess stability of ligand-receptor complexes . ICReDD’s integrated computational-experimental workflows enable iterative optimization of substituents (e.g., replacing nitro groups with electron-withdrawing moieties) .

Advanced: What strategies resolve contradictions in reported biological activity data for morpholine derivatives like this compound?

Methodological Answer:

  • Comparative assays: Standardize bioactivity tests (e.g., MIC for antimicrobial studies) using reference compounds like ciprofloxacin to control for variability .
  • Structural analogs: Compare activity trends across analogs (e.g., 2-(4-chlorophenyl)morpholine ) to isolate substituent effects.
  • Meta-analysis: Apply multivariate regression to published datasets, accounting for variables like cell line heterogeneity or solvent choice .

Advanced: How can researchers elucidate the reaction mechanism of this compound in catalytic processes?

Methodological Answer:

  • Kinetic isotope effects (KIE): Replace key protons with deuterium to identify rate-determining steps .
  • Intermediate trapping: Use low-temperature NMR or ESR to detect transient species (e.g., radical intermediates in nitro group reactions) .
  • Computational modeling: Transition state analysis via DFT clarifies activation barriers and regioselectivity .

Basic: What analytical techniques are critical for quantifying this compound in complex matrices?

Methodological Answer:

  • Chromatography: Reverse-phase HPLC with PDA detection (λ = 254 nm) achieves baseline separation from byproducts .
  • Mass spectrometry: High-resolution LC-MS (ESI+) confirms molecular ion [M+H]⁺ and fragments (e.g., morpholine ring cleavage) .
  • Sample preparation: Solid-phase extraction (SPE) using C18 cartridges improves recovery rates from biological samples .

Advanced: How do solvent polarity and catalyst choice influence the regioselectivity of this compound in substitution reactions?

Methodological Answer:

  • Solvent effects: Polar aprotic solvents (e.g., DMSO) stabilize transition states in SN2 pathways, favoring morpholine ring retention .
  • Catalyst screening: Palladium-based catalysts promote coupling reactions (e.g., Suzuki-Miyaura) at the nitroaryl group, while copper(I) aids Ullmann-type arylations .
  • Data validation: Compare experimental outcomes with computed solvent accessibility surfaces (SAS) from MD simulations .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

  • Toxicity mitigation: Use fume hoods and PPE (nitrile gloves, lab coats) due to potential nitro compound mutagenicity .
  • Waste disposal: Neutralize nitro groups with reducing agents (e.g., Fe/NH4Cl) before aqueous disposal .
  • Training: Mandatory safety exams (100% score) on chemical hygiene plans ensure compliance .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.